molecular formula C14H8Cl2N2OS B12606079 (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone CAS No. 914644-34-1

(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B12606079
CAS No.: 914644-34-1
M. Wt: 323.2 g/mol
InChI Key: MTSZWBNLWOBOHV-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 3-aminothienopyridine scaffold, a structure recognized for its diverse biological profile. Compounds based on the 3-aminothieno[2,3-b]pyridine framework have been investigated as potential antitumor agents . Some derivatives act as dual inhibitors of molecular targets such as Hsp90 and B-Raf, while others have shown promise as antiplasmodial agents . Furthermore, this structural class has been explored in the development of novel analgesics and adenosine receptor agonists . The integration of a 3,4-dichlorophenyl moiety, a common pharmacophore in drug design, may contribute to the compound's interaction with various biological targets. Researchers are utilizing this and similar heterodimeric molecules in the development of targeted therapies, leveraging the concept of molecular hybridization to create single molecules that can interact with multiple pharmacological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

914644-34-1

Molecular Formula

C14H8Cl2N2OS

Molecular Weight

323.2 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-2-1-7(5-10(9)16)13(19)12-8-3-4-18-6-11(8)20-14(12)17/h1-6H,17H2

InChI Key

MTSZWBNLWOBOHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction

The Gewald reaction is commonly used to synthesize thienopyridine derivatives, which serve as precursors for the target compound. This method involves the following steps:

  • Starting Materials :

    • Ethyl 4-oxo-piperidine-1-carboxylate
    • Ethyl cyanoacetate
    • Powdered sulfur
  • Reaction Conditions :

    • The reaction is carried out in the presence of a base such as triethylamine.
  • Intermediate Formation :

    • Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is formed as an intermediate.

Nucleophilic Substitution

The intermediate undergoes further modification:

  • Chloroacetylation :

    • The intermediate reacts with chloroacetyl chloride in a basic medium to yield another intermediate.
  • Final Substitution :

    • Secondary amines are used in dry tetrahydrofuran (THF) to displace chlorine from the intermediate, yielding the final product.
  • Reaction Conditions :

    • Stirring at 55–60°C for two hours.
    • Monitoring via thin-layer chromatography (TLC).
    • Purification through recrystallization using absolute alcohol.

Reaction Mechanisms

Formation of Thienopyridine Core

The Gewald reaction mechanism involves:

  • Condensation of ethyl cyanoacetate with sulfur and ethyl 4-oxo-piperidine-1-carboxylate.
  • Cyclization to form the thienopyridine ring system.

Functionalization

Chloroacetylation introduces reactive sites for subsequent substitution reactions, enabling the attachment of heterocyclic amines and dichlorophenyl moieties.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

  • Spectroscopic Analysis :

    • FT-IR, $$ ^1 $$H NMR, $$ ^{13} $$C NMR, and HRMS provide detailed insights into molecular structure and functional groups.
  • Crystallographic Studies :

    • X-ray diffraction confirms bond lengths and angles, validating spatial arrangements.

Reaction Conditions and Optimization

Solvents

Dry THF is preferred for nucleophilic substitution due to its ability to stabilize intermediates.

Temperature Control

Maintaining temperatures between 55–60°C ensures optimal reaction rates without decomposition.

Purification

Recrystallization using absolute alcohol enhances product purity by removing impurities formed during synthesis.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Temperature Solvent Purification Method
Gewald Reaction Ethyl cyanoacetate, sulfur Ambient None None
Chloroacetylation Chloroacetyl chloride Ambient None None
Nucleophilic Substitution Secondary amines in THF 55–60°C Dry THF Recrystallization (EtOH)

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine Derivatives

  • Thieno[2,3-c]pyridine Derivatives: PD 117,975 (tetrahydrothieno[2,3-c]pyridine core): Features a saturated ring system (4,5,6,7-tetrahydro) and a 4-chlorophenyl group. HF-00005 (thieno[2,3-c]isothiazole core): Exhibits 92% motility inhibition in C. elegans assays, highlighting the importance of sulfur-containing heterocycles in anthelmintic activity .
  • Thieno[2,3-b]pyridine Derivatives: (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone (): Molecular weight 316.803; chlorine at the meta position reduces steric hindrance compared to 3,4-dichloro substitution . (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone (): Molecular formula C₁₆H₁₂Cl₂N₂OS; the 2,4-dichloro substitution pattern may alter binding interactions compared to the target’s 3,4-dichloro group .

Substituent Effects

Compound Name Substituents Molecular Weight Key Properties
Target Compound 3,4-Dichlorophenyl, 2-amino ~335–340* High lipophilicity; potential hydrogen bonding
PD 117,975 4-Chlorophenyl, 6-benzyl 420.34 (estimated) Enhanced steric bulk; allosteric modulation
Compound 3-Chlorophenyl, 4,6-dimethyl 316.803 Reduced steric hindrance
Compound 2,4-Dichlorophenyl 335.25 Altered halogen positioning

*Estimated based on structural analogs.

Biological Activity

The compound (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone is a thienopyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure

The chemical structure of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone can be represented as follows:

C14H10Cl2N2S\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This structure features a thienopyridine core with dichlorophenyl and amine substituents, which are believed to contribute to its biological activity.

Research indicates that compounds similar to (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone exhibit inhibitory effects on various cancer cell lines . The mechanism often involves interference with cell cycle progression and induction of apoptosis in malignant cells.

  • Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cells such as MCF-7 and MDA-MB-231.
  • Apoptotic Pathways : The activation of apoptotic markers has been observed, suggesting that these compounds may promote programmed cell death in tumor cells.

Cytotoxicity Studies

A series of in vitro studies have assessed the cytotoxic effects of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Reference
MCF-70.045
MDA-MB-2310.11
BALB 3T35.37
HepG20.16

These results suggest that the compound exhibits selective toxicity towards cancer cells while showing relatively lower toxicity towards normal cells.

Case Studies

Several case studies have highlighted the potential applications of thienopyridine derivatives in oncology:

  • Study on MCF-7 Cells : A study demonstrated that a related thienopyridine compound showed significant anti-proliferative effects on MCF-7 breast cancer cells with an IC50 value of 13.42 µg/mL (approximately 0.045 µM). This compound also exhibited a favorable selectivity index compared to normal fibroblast cells (BALB 3T3) where a much higher IC50 was observed (1736 µg/mL) .
  • Combination Therapy Potential : Another study explored the combination of thienopyridine derivatives with existing chemotherapeutic agents, revealing enhanced efficacy against resistant cancer cell lines when used in conjunction with standard treatments such as doxorubicin.

Future Directions

The ongoing research into the biological activity of (2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone suggests several promising avenues:

  • Structural Modifications : Further modifications to the thienopyridine scaffold may enhance selectivity and potency against specific cancer types.
  • Mechanistic Studies : Detailed mechanistic studies are required to fully elucidate the pathways through which these compounds exert their effects.
  • Clinical Trials : Future clinical trials will be crucial to determine the safety and efficacy of these compounds in human subjects.

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